Cyclooctene, 4-ethenyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1124-45-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z)-4-ethenylcyclooctene |
InChI |
InChI=1S/C10H16/c1-2-10-8-6-4-3-5-7-9-10/h2,4,6,10H,1,3,5,7-9H2/b6-4- |
InChI Key |
XHOHAACPKAMLNN-XQRVVYSFSA-N |
SMILES |
C=CC1CCCCC=CC1 |
Isomeric SMILES |
C=CC1CCCC/C=C\C1 |
Canonical SMILES |
C=CC1CCCCC=CC1 |
Synonyms |
4-Ethenylcyclooctene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Vinylcycloalkenes: A Case Study on 4-Vinylcyclohexene due to Limited Data on 4-Vinylcyclooctene
To fulfill the structural and technical requirements of this guide, we will focus on the well-characterized and structurally related compound, 4-vinylcyclohexene (VCH) . VCH is a cyclic olefin with a six-membered ring (C8H12), which serves as a valuable proxy for understanding the properties and reactivity that might be expected from a vinylcycloalkene like 4-vinylcyclooctene. The data, protocols, and diagrams presented below pertain to 4-vinylcyclohexene unless otherwise stated.
Core Physical and Chemical Properties of 4-Vinylcyclohexene
4-Vinylcyclohexene is a colorless liquid primarily known as the product of butadiene dimerization.[5] It serves as an important intermediate in the chemical industry, notably in the production of vinylcyclohexene dioxide. The core physicochemical properties are summarized below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C8H12 | - |
| Molecular Weight | 108.18 | g·mol−1 |
| CAS Number | 100-40-3 | - |
| Appearance | Colorless liquid | - |
| Density | 0.8299 (at 20°C) | g/cm³ |
| Melting Point | -108.9 | °C |
| Boiling Point | 128.9 | °C |
| Flash Point | 21.2 | °C |
| Autoignition Temperature | 269 | °C |
| Solubility in Water | 0.05 | g/L |
| Refractive Index | 1.4639 (at 20°C) | - |
(Data sourced from Wikipedia[5])
Experimental Protocols
Detailed experimental protocols for basic physical property measurements are standardized and not typically published in detail. However, the synthesis of 4-vinylcyclohexene is a classic and fundamental experiment that illustrates its formation.
Protocol 1: Synthesis of 4-Vinylcyclohexene via Diels-Alder Reaction
This protocol describes the dimerization of 1,3-butadiene, a common industrial method for producing 4-vinylcyclohexene.
Objective: To synthesize 4-vinylcyclohexene from 1,3-butadiene through a [4+2] cycloaddition (Diels-Alder) reaction.
Materials:
-
1,3-butadiene (liquefied gas)
-
High-pressure reaction vessel (autoclave)
-
Heating and stirring apparatus
-
Distillation apparatus for purification
-
Inhibitor (e.g., t-butylcatechol) to prevent polymerization
Methodology:
-
Vessel Preparation: A clean, dry high-pressure autoclave is charged with a small amount of a polymerization inhibitor.
-
Reactant Charging: Liquefied 1,3-butadiene is carefully transferred to the sealed autoclave.
-
Reaction Conditions: The vessel is heated to a temperature between 100-150°C. The pressure will increase significantly due to the heating of the liquefied gas. The reaction mixture is stirred continuously.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours. Progress can be monitored by sampling and analyzing via Gas Chromatography (GC) to observe the conversion of butadiene to 4-vinylcyclohexene and other dimers.
-
Cooling and Depressurization: After the reaction reaches the desired conversion, the vessel is cooled to room temperature. The excess pressure from unreacted butadiene is carefully vented.
-
Purification: The crude liquid product, which contains 4-vinylcyclohexene along with other isomers and byproducts, is transferred to a distillation apparatus. Fractional distillation is performed under atmospheric or reduced pressure to isolate pure 4-vinylcyclohexene (boiling point ~129°C).
Protocol 2: General Workflow for Chemical Identification and Characterization
This protocol outlines a general workflow for confirming the identity and structure of a synthesized compound like a vinylcycloalkene.
Objective: To verify the structure and purity of a synthesized chemical compound.
Methodology:
-
Purification: The crude product from synthesis is purified using an appropriate method, such as fractional distillation (for liquids), recrystallization (for solids), or column chromatography.
-
Mass Spectrometry (MS): An initial analysis is performed using GC-MS. This provides the molecular weight of the compound from the molecular ion peak and offers a fragmentation pattern that can help identify the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a vinylcycloalkene, this would show distinct signals for the vinyl protons, allylic protons, and aliphatic ring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule, distinguishing between sp² (alkene) and sp³ (alkane) carbons.
-
-
Infrared (IR) Spectroscopy: This technique identifies the functional groups present. Key peaks for a vinylcycloalkene would include C=C stretching for the vinyl group and the ring alkene, =C-H stretching for the unsaturated portions, and C-H stretching for the saturated portions of the ring.
-
Purity Analysis: The purity of the final product is typically quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which should show a single major peak for the desired compound.
Visualizations: Pathways and Workflows
The following diagrams, rendered using Graphviz, illustrate key chemical and experimental concepts relevant to vinylcycloalkenes.
Caption: Diels-Alder synthesis of 4-vinylcyclohexene from two molecules of 1,3-butadiene.
Caption: A general experimental workflow for the synthesis and characterization of a chemical.
Caption: Potential reactive sites and reaction types for a generic vinylcycloalkene molecule.
References
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Vinylcyclooctene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylcyclooctene is a diene featuring two distinct reactive centers: a terminal vinyl group and an endocyclic disubstituted double bond. This guide provides a comprehensive analysis of the chemoselectivity of reactions involving this molecule, with a particular focus on the preferential reactivity of the exocyclic vinyl group. We will delve into the electronic and steric factors governing this selectivity and explore key transformations such as epoxidation, hydroboration-oxidation, and polymerization. This document synthesizes theoretical principles with practical experimental protocols and quantitative data to serve as a valuable resource for synthetic chemists. It is important to note that while the principles discussed are broadly applicable, specific experimental data for 4-vinylcyclooctene is limited in publicly accessible literature. Therefore, examples from analogous systems, such as 4-vinylcyclohexene, are used for illustration.
Introduction to 4-Vinylcyclooctene
4-Vinylcyclooctene is a cyclic olefin that possesses two non-conjugated carbon-carbon double bonds, making it an interesting substrate for studying selective chemical transformations. The key to its synthetic utility lies in the differential reactivity of its two unsaturated sites:
-
The Endocyclic Double Bond: A 1,2-disubstituted alkene within the eight-membered ring.
-
The Exocyclic Vinyl Group: A monosubstituted alkene appended to the ring.
The ability to selectively functionalize one double bond while leaving the other intact is crucial for its application as a versatile building block in organic synthesis.
Synthesis of 4-Vinylcyclooctene
The most common route to synthesizing 4-vinylcyclooctene and its analogues is through the [4+4] dimerization of 1,3-butadiene, often catalyzed by transition metal complexes, such as those containing nickel. A related and well-documented synthesis is the [4+2] Diels-Alder dimerization of butadiene to form 4-vinylcyclohexene, which occurs under thermal conditions.[1]
Comparative Reactivity of the Double Bonds
The selective reactivity of 4-vinylcyclooctene is primarily governed by a combination of electronic and steric effects.[2][3]
-
Electronic Effects: The endocyclic double bond is disubstituted, making it more electron-rich and thermodynamically more stable than the monosubstituted exocyclic vinyl group.[4] Electrophilic additions that proceed through a carbocation intermediate are generally faster with more substituted alkenes due to the greater stability of the resulting carbocation.[5]
-
Steric Effects: The vinyl group is sterically more accessible to incoming reagents compared to the double bond within the cyclooctene ring.[2][6] The ring's conformation can partially shield the endocyclic double bond, making the terminal vinyl group the preferred site of attack for sterically demanding reagents.
This interplay between electronic and steric factors allows for the selective functionalization of either the vinyl group or the ring's double bond, depending on the chosen reagents and reaction conditions. For many synthetically useful reactions, the steric accessibility of the vinyl group is the dominating factor.
Selective Reactions of the Vinyl Group
Several important organic transformations can be directed to occur selectively at the vinyl group of 4-vinylcyclooctene.
Epoxidation
Epoxidation involves the conversion of an alkene to an epoxide. The selectivity of this reaction on a non-conjugated diene is nuanced. While more substituted alkenes are more electron-rich and generally react faster with electrophilic oxidizing agents like peroxy acids, the steric hindrance of the endocyclic double bond can favor the epoxidation of the more accessible vinyl group.[7] For instance, selective epoxidation of the vinyl group in the analogous 4-vinylcyclohexene is a known industrial process.
Table 1: Representative Data for Selective Epoxidation
| Substrate | Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Cyclooctene | tert-Butyl hydroperoxide (TBHP) | Au/Graphite | Solvent-free | 80 | 4 | Cyclooctene oxide | >95 |
| Allylic Alcohols | Hydrogen Peroxide | Titanium Salalen | Chloroform | 20 | 1-4 | syn-Epoxy alcohols | 82-96 |
Note: Data presented is for analogous systems to illustrate typical conditions and yields.[7][8]
Experimental Protocol: Selective Epoxidation of a Terminal Alkene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diene (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Epoxidation mechanism of the vinyl group.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This reaction is highly regioselective for the anti-Markovnikov product and is sensitive to steric hindrance, making it ideal for the selective functionalization of the vinyl group in 4-vinylcyclooctene.[9][10] The boron atom adds to the less substituted carbon of the double bond, which is the terminal carbon of the vinyl group.[11]
Table 2: Representative Data for Hydroboration-Oxidation
| Substrate | Borane Reagent | Oxidation Conditions | Product | Yield (%) | Reference |
| 1-Octene | BH₃·THF | NaOH, H₂O₂ | 1-Octanol | 93 | [12] |
| Terminal Alkenes | 9-BBN | NaOH, H₂O₂ | Primary Alcohol | 85-95 | [11] |
Note: Data presented is for analogous terminal alkenes to illustrate typical conditions and yields.
Experimental Protocol: Selective Hydroboration-Oxidation of 4-Vinylcyclooctene
-
Hydroboration:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-vinylcyclooctene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-THF complex (BH₃·THF, ~0.4 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add aqueous sodium hydroxide (3M solution) dropwise.
-
Slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 40-50 °C.
-
After the addition, heat the mixture to 50 °C for 1 hour to ensure complete oxidation.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Caption: Workflow for hydroboration-oxidation.
Radical Polymerization
The vinyl group of 4-vinylcyclooctene can undergo radical polymerization, leaving the endocyclic double bond intact. This allows for the formation of polymers with pendant cyclooctene rings, which can be further functionalized in subsequent steps. The polymerization is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[13]
Table 3: Representative Data for Radical Polymerization of Vinyl Monomers
| Monomer | Initiator | Solvent | Temp (°C) | Polymer |
| Styrene | AIBN | Toluene | 60 | Polystyrene |
| Vinyl Acetate | Benzoyl Peroxide | Bulk | 70 | Poly(vinyl acetate) |
Note: Data presented is for common vinyl monomers to illustrate typical polymerization conditions.
Experimental Protocol: Radical Polymerization of 4-Vinylcyclooctene
-
Preparation: In a Schlenk flask, dissolve 4-vinylcyclooctene and the radical initiator (e.g., AIBN, 1-2 mol%) in a degassed solvent such as toluene or conduct the polymerization in bulk (neat).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture under a nitrogen or argon atmosphere to the desired temperature (typically 60-80 °C for AIBN) and stir for several hours.
-
Isolation: After the desired time, cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Caption: Key stages of radical polymerization.
Conclusion
The reactivity of the vinyl group in 4-vinylcyclooctene presents a valuable handle for selective organic synthesis. Due to its greater steric accessibility, the exocyclic double bond is the preferred site of attack for many reagents, particularly in hydroboration and radical polymerization. While epoxidation can be less selective, conditions can often be optimized to favor reaction at the vinyl position. Understanding the interplay of steric and electronic effects is paramount for researchers aiming to utilize 4-vinylcyclooctene and related dienes as precursors in the development of complex molecules and functional polymers. This guide provides the foundational knowledge and practical protocols necessary to explore and exploit the rich chemistry of this versatile molecule.
References
- 1. Synthesis of 5-vinyl-2-norbornene through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Alkene Reactivity [www2.chemistry.msu.edu]
- 6. Alkene Reactivity [www2.chemistry.msu.edu]
- 7. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isomeric Forms of 4-Ethenyl-cyclooctene
This technical guide provides a comprehensive overview of the isomeric forms of 4-ethenyl-cyclooctene, a molecule with significant potential in synthetic chemistry and drug development due to its unique stereochemical properties. The guide details the stereoisomers of this compound, presents representative data, outlines key experimental protocols for their synthesis and separation, and illustrates the relationships between these isomers.
Introduction to the Stereoisomerism of 4-Ethenyl-cyclooctene
4-Ethenyl-cyclooctene presents a fascinating case of stereoisomerism, arising from two distinct structural features: the geometry of the double bond within the cyclooctene ring and the chirality of the carbon atom to which the ethenyl (vinyl) group is attached.
The cyclooctene ring is one of the smallest cycloalkenes that can stably exist in both cis (Z) and trans (E) configurations.[1] The cis isomer is significantly more stable, but the strained trans isomer is also readily accessible and highly reactive, making it a valuable tool in chemical synthesis, particularly in bioorthogonal chemistry.[2][3]
Furthermore, the carbon atom at the 4th position, which bears the ethenyl group, is a stereocenter. This gives rise to two possible configurations: (R) and (S).
The combination of these two sources of isomerism results in a total of four possible stereoisomers for 4-ethenyl-cyclooctene:
-
(cis, R)-4-ethenyl-cyclooctene
-
(cis, S)-4-ethenyl-cyclooctene
-
(trans, R)-4-ethenyl-cyclooctene
-
(trans, S)-4-ethenyl-cyclooctene
The relationship between these isomers is depicted in the diagram below. The (cis, R) and (cis, S) isomers are enantiomers of each other, as are the (trans, R) and (trans, S) isomers. The relationship between a cis and a trans isomer with the same configuration at C4 (e.g., (cis, R) and (trans, R)) is that of diastereomers.
Quantitative Data
Table 1: Physicochemical Properties (Representative)
| Isomer Configuration | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) (Predicted) | Density (g/mL) (Predicted) |
| (cis, R/S) | C₁₀H₁₆ | 136.23 | ~170-175 | ~0.88 |
| (trans, R/S) | C₁₀H₁₆ | 136.23 | ~165-170 | ~0.87 |
Table 2: Spectroscopic Data (Representative Chemical Shifts, δ in ppm)
| Isomer Configuration | ¹H NMR (Olefinic - Ring) | ¹H NMR (Olefinic - Vinyl) | ¹³C NMR (Olefinic - Ring) |
| (cis, R/S) | 5.5 - 5.7 | 5.8 - 6.0 (m), 4.9 - 5.1 (dd) | 128 - 131 |
| (trans, R/S) | 5.3 - 5.6 | 5.8 - 6.0 (m), 4.9 - 5.1 (dd) | 132 - 135 |
Note: The increased ring strain in the trans-isomer typically shifts the olefinic carbon signals downfield in the ¹³C NMR spectrum.
Experimental Protocols
The synthesis and separation of the isomers of 4-ethenyl-cyclooctene can be achieved by adapting established methods for other cyclooctene derivatives.[2][4][5][6] The general workflow involves the synthesis of the more stable cis-isomers, followed by photoisomerization to the trans-isomers and subsequent separation.
Synthesis of cis-4-ethenyl-cyclooctene
The synthesis of the racemic mixture of (cis, R)- and (cis, S)-4-ethenyl-cyclooctene can be accomplished through standard organic synthesis routes, such as a Wittig reaction on 4-oxocyclooctene or other multi-step pathways starting from cyclooctadiene. Asymmetric synthesis methodologies would be required for the selective synthesis of a single enantiomer.
Photoisomerization of cis to trans-4-ethenyl-cyclooctene
The conversion of the cis-isomer to the trans-isomer is typically achieved through photochemical isomerization.[2][4] This process is often performed in the presence of a sensitizer.
Methodology:
-
Reaction Setup: A solution of cis-4-ethenyl-cyclooctene and a sensitizer (e.g., ethyl benzoate) in a nonpolar, aprotic solvent (e.g., cyclohexane) is placed in a photochemical reactor equipped with a UV lamp (e.g., 254 nm).
-
Irradiation: The solution is irradiated with UV light. The cis-isomer absorbs the energy and undergoes isomerization to the trans-isomer.
-
Equilibrium: The photoisomerization is a reversible process that reaches a photostationary state. To drive the reaction towards the trans-isomer, it is continuously removed from the reaction mixture.
Separation of cis and trans Isomers
The separation of the highly strained trans-isomer from the more stable cis-isomer is efficiently achieved by leveraging the differential affinity of the isomers for silver ions (Ag⁺).[2][5][6] The trans-isomer forms a significantly more stable complex with silver nitrate than the cis-isomer.
Methodology:
-
Flow System: The reaction mixture from the photoisomerization is continuously flowed through a chromatography column packed with silica gel impregnated with silver nitrate (AgNO₃/SiO₂).
-
Selective Retention: The trans-4-ethenyl-cyclooctene is selectively retained on the column through complexation with the silver ions, while the cis-isomer passes through and is returned to the photoreactor.
-
Elution of trans-Isomer: Once the starting cis-isomer is consumed, the column is removed from the flow system. The pure trans-isomer is then liberated from the silver complex by washing the column with an aqueous solution of ammonia (NH₄OH) or a salt solution (e.g., NaCl).
-
Extraction: The liberated trans-isomer is recovered from the aqueous wash by extraction with an organic solvent.
The overall experimental workflow is illustrated in the following diagram:
Separation of Enantiomers
The separation of the (R) and (S) enantiomers of both the cis and trans diastereomers would require chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Conclusion
The four stereoisomers of 4-ethenyl-cyclooctene represent a versatile platform for advanced chemical synthesis and drug development. The ability to access both the stable cis and the highly reactive trans isomers, coupled with the chirality at the C4 position, opens up possibilities for creating complex molecular architectures and developing novel therapeutics with precise stereochemical control. The experimental protocols outlined in this guide, adapted from established methods for related compounds, provide a solid foundation for the synthesis and separation of these valuable chemical entities. Further research into the specific properties and applications of each isomer is warranted and promises to be a fruitful area of investigation.
References
- 1. Cyclooctene - Wikipedia [en.wikipedia.org]
- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure Analysis of 4-Ethenyl-cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the molecular structure elucidation of 4-ethenyl-cyclooctene. While direct experimental data for this specific substituted cyclooctene is not extensively available in peer-reviewed literature, this document outlines the expected structural characteristics and provides detailed experimental and computational protocols for its analysis. The information herein is compiled from foundational principles of organic chemistry, spectroscopic data of analogous compounds such as 4-vinylcyclohexene and cyclooctene, and established analytical techniques. This guide is intended to serve as a robust resource for researchers involved in the synthesis, characterization, and application of novel cyclic and bicyclic compounds in fields such as drug discovery and materials science.
Introduction
Substituted cyclooctene derivatives are of significant interest in organic synthesis and medicinal chemistry due to their unique conformational properties and potential as scaffolds for complex molecular architectures. 4-ethenyl-cyclooctene, possessing both a medium-sized ring and a reactive vinyl group, presents a versatile platform for further functionalization. A thorough understanding of its three-dimensional structure, bonding, and electronic properties is critical for its effective utilization. This guide details the necessary steps for a comprehensive molecular structure analysis.
Predicted Molecular Properties and Structure
The molecular structure of 4-ethenyl-cyclooctene consists of an eight-membered cyclooctene ring with an ethenyl (vinyl) substituent at the fourth carbon position. The presence of the double bond within the ring and the vinyl group introduces regions of planarity and specific reactivity.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| Boiling Point | Estimated: 170-180 °C |
| Density | Estimated: ~0.85 g/cm³ |
| LogP | Estimated: ~3.5-4.0 |
Experimental Protocols for Structural Elucidation
A multi-faceted approach employing various spectroscopic and spectrometric techniques is essential for the unambiguous structural determination of 4-ethenyl-cyclooctene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-ethenyl-cyclooctene sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation with an exponential multiplication factor (line broadening) of 1-2 Hz. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
The following table summarizes the predicted chemical shifts for 4-ethenyl-cyclooctene based on the analysis of its functional groups and data from analogous compounds.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Vinylic CH₂ | 4.9 - 5.1 | dd | 2H | Vinylic CH₂ | ~112-115 |
| Vinylic CH | 5.7 - 5.9 | ddt | 1H | Vinylic CH | ~140-145 |
| Ring Olefinic CH | 5.5 - 5.7 | m | 2H | Ring Olefinic CH | ~128-132 |
| Allylic CH | 2.0 - 2.3 | m | 4H | Allylic CH | ~30-35 |
| Aliphatic CH₂ | 1.4 - 1.8 | m | 6H | Aliphatic CH₂ | ~25-30 |
| Aliphatic CH | 2.3 - 2.6 | m | 1H | Aliphatic CH | ~35-40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: Place a small drop of the neat liquid sample of 4-ethenyl-cyclooctene directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| =C-H (Vinyl & Ring) | Stretching | 3080 - 3020 |
| C-H (Aliphatic) | Stretching | 2990 - 2850 |
| C=C (Vinyl & Ring) | Stretching | 1650 - 1630 |
| =C-H (Vinyl) | Bending (out-of-plane) | 990 and 910 |
| =C-H (cis-Ring) | Bending (out-of-plane) | ~700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) system.
-
Instrument Setup:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30 - 300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragmentation patterns.
| m/z Value | Possible Fragment | Notes |
| 136 | [C₁₀H₁₆]⁺ | Molecular Ion (M⁺) |
| 108 | [M - C₂H₄]⁺ | Loss of ethene (from vinyl group or ring) |
| 93 | [M - C₃H₇]⁺ | Loss of a propyl fragment |
| 79 | [C₆H₇]⁺ | Common fragment for cyclic systems |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |
Computational Chemistry Workflow
In the absence of experimental crystal structure data, computational modeling provides valuable insights into the conformational preferences and electronic properties of 4-ethenyl-cyclooctene.
Caption: Computational workflow for structural analysis.
Signaling Pathways and Logical Relationships
While 4-ethenyl-cyclooctene is not directly involved in known biological signaling pathways, its synthesis and potential reactions can be represented in a logical workflow.
Caption: Synthesis and potential reactions of 4-ethenyl-cyclooctene.
Experimental Workflow Diagram
The overall process for the structural elucidation of a novel compound like 4-ethenyl-cyclooctene follows a logical progression from synthesis to detailed analysis.
Caption: General experimental workflow for structural analysis.
Conclusion
The structural analysis of 4-ethenyl-cyclooctene requires a synergistic application of modern spectroscopic techniques and computational methods. This guide provides the foundational protocols and expected data for researchers to confidently approach the characterization of this and related novel molecules. The detailed methodologies for NMR, IR, and mass spectrometry, combined with a logical workflow for computational analysis, offer a complete framework for elucidating its precise molecular structure. Such detailed characterization is a prerequisite for the rational design of new therapeutics and advanced materials.
Conformational Landscape of 4-Vinylcyclooctene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of 4-vinylcyclooctene, a molecule of interest in synthetic chemistry and drug development due to its unique structural features. While direct experimental data on the conformational preferences of 4-vinylcyclooctene are limited, this document extrapolates from the well-studied conformational landscape of the parent cyclooctene ring system and principles of steric hindrance to predict its likely conformational behavior. This guide also outlines established experimental and computational methodologies that can be employed for a detailed conformational analysis of this and similar substituted cyclooctene derivatives.
Introduction
Cyclooctene is a fascinating cyclic alkene known for its conformational complexity. Unlike smaller cycloalkenes, the eight-membered ring of cyclooctene possesses significant flexibility, leading to a variety of stable and interconverting conformations. The introduction of a vinyl substituent at the 4-position introduces an additional layer of complexity, influencing the relative energies and populations of the possible conformers. Understanding the conformational preferences of 4-vinylcyclooctene is crucial for predicting its reactivity, designing stereoselective syntheses, and understanding its potential interactions in biological systems.
Conformational Analysis of the Cyclooctene Ring
The conformational analysis of 4-vinylcyclooctene is fundamentally based on the established conformations of the parent cis-cyclooctene, which is the more stable and common isomer. Computational studies have identified several key low-energy conformations of cis-cyclooctene. The most stable conformations are often described as belonging to a "ribbon" or "twist-boat-chair" family.
A significant computational study has identified four primary energy minima for cis-cyclooctene, designated as A, B, C, and D. Conformation A is the global minimum, possessing a twisted, ribbon-like structure. The relative energies of these conformers are summarized in the table below.
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Ribbon-like (Twist-Boat-Chair) | 0.00 |
| B | Twist-Boat | 0.5 - 1.0 |
| C | Chair-like | 1.0 - 2.0 |
| D | Boat-like | 1.5 - 2.5 |
Note: The relative energy values are approximate and can vary depending on the level of theory used in the computational model. These values are based on published computational studies of cis-cyclooctene.
The interconversion between these conformations occurs through relatively low energy barriers, indicating that 4-vinylcyclooctene likely exists as a dynamic equilibrium of multiple conformers at room temperature.
Influence of the 4-Vinyl Substituent
The introduction of a vinyl group at the 4-position of the cyclooctene ring will influence the conformational equilibrium by introducing steric interactions. The vinyl group, with its sp² hybridized carbons and associated hydrogens, is sterically more demanding than a hydrogen atom. Consequently, the vinyl group will preferentially occupy positions that minimize steric strain.
In the context of the cyclooctene conformations, the substituent can occupy positions that are analogous to the axial and equatorial positions in cyclohexane. To minimize steric interactions with the rest of the ring, the vinyl group will favor pseudo-equatorial positions.
Predicted Conformational Preferences for 4-Vinylcyclooctene:
-
Conformation A (Ribbon-like): The vinyl group will preferentially occupy a pseudo-equatorial position on the flexible ribbon-like structure to minimize steric clashes with the hydrogens on the cyclooctene ring.
-
Other Conformations (B, C, D): Similarly, in the higher energy conformations, the vinyl group will adopt a pseudo-equatorial orientation. The increased steric bulk of the vinyl group may slightly alter the dihedral angles of the ring to accommodate the substituent.
The presence of the vinyl group is expected to increase the energy difference between conformers where the substituent is in a pseudo-equatorial versus a pseudo-axial position, thus potentially leading to a more biased conformational equilibrium compared to the unsubstituted cyclooctene.
Experimental and Computational Protocols
A detailed conformational analysis of 4-vinylcyclooctene would require a combination of experimental and computational techniques.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A detailed ¹H and ¹³C NMR analysis at variable temperatures is a powerful tool for studying conformational equilibria.
-
Sample Preparation: A solution of 4-vinylcyclooctene (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a 5 mm NMR tube.
-
Data Acquisition: Spectra are recorded over a range of temperatures (e.g., from room temperature down to -80 °C or lower). At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct sets of signals for each populated conformer.
-
Data Analysis: The relative populations of the conformers at different temperatures can be determined by integrating the corresponding signals. This allows for the calculation of thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, aiding in the assignment of specific conformations.
-
Computational Chemistry
-
Protocol: Computational modeling provides valuable insights into the geometries, relative energies, and interconversion barriers of the conformers of 4-vinylcyclooctene.
-
Conformational Search: A systematic or stochastic conformational search should be performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF or OPLS).
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Single-point energy calculations using a more accurate method (e.g., CCSD(T)) can be performed on the DFT-optimized geometries for more reliable relative energies.
-
Transition State Search: To understand the dynamics of conformational interconversion, transition state structures connecting the energy minima should be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Vibrational frequency calculations should be performed to confirm that each minimum has all real frequencies and each transition state has exactly one imaginary frequency.
-
Visualizing Conformational Interconversion
The following diagram illustrates a simplified potential energy surface for the interconversion of the major conformers of a substituted cyclooctene, such as 4-vinylcyclooctene.
Caption: Simplified energy landscape for 4-vinylcyclooctene conformers.
Logical Workflow for Conformational Analysis
The following diagram outlines a logical workflow for the comprehensive conformational analysis of 4-vinylcyclooctene.
Caption: Logical workflow for 4-vinylcyclooctene conformational analysis.
Conclusion
The conformational analysis of 4-vinylcyclooctene is a complex but tractable problem. Based on the known conformational preferences of the cyclooctene ring, it is predicted that the vinyl substituent will preferentially occupy pseudo-equatorial positions to minimize steric strain. This will likely lead to a conformational equilibrium dominated by a few low-energy conformers. A combined approach of variable-temperature NMR spectroscopy and high-level computational chemistry is recommended for a definitive characterization of the conformational landscape of this molecule. The methodologies and predictive insights provided in this guide serve as a valuable resource for researchers working with substituted cyclooctenes in various fields of chemical science.
thermodynamic properties of 4-ethenyl-cyclooctene
An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethenyl-cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . Due to the limited availability of direct experimental data for this specific compound, this document focuses on the estimation of its key thermodynamic parameters using the highly reliable Benson group additivity method. Furthermore, it outlines the standard experimental protocols, such as combustion calorimetry and differential scanning calorimetry, that are employed to determine these properties for structurally similar organic compounds. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis, offering both estimated data for practical applications and detailed methodologies for potential experimental validation.
Introduction
4-Ethenyl-cyclooctene is an unsaturated bicyclic hydrocarbon of interest in organic synthesis and materials science. A thorough understanding of its thermodynamic properties, including enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction optimization, and safety assessments. These parameters govern the feasibility and energy balance of chemical reactions, as well as the stability of the compound under various conditions.
This whitepaper addresses the current gap in experimental data for 4-ethenyl-cyclooctene by providing robust estimations based on established theoretical methods. It also serves as a practical guide to the experimental techniques that would be required for a laboratory-based determination of these fundamental thermodynamic properties.
Estimation of Thermodynamic Properties: Benson Group Additivity Method
In the absence of direct experimental data, the Benson group additivity method offers a powerful and widely accepted approach for estimating the thermodynamic properties of organic molecules in the ideal gas state.[1][2][3] This method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[1] The accuracy of this method is generally high, with typical errors for enthalpy of formation being within 2-3 kcal/mol.[1]
The workflow for applying the Benson group additivity method is illustrated in the diagram below.
References
Methodological & Application
Application Notes and Protocols for the Functionalization of Poly(4-ethenyl-cyclooctene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of poly(4-ethenyl-cyclooctene), a versatile polymer platform for various applications, including the development of novel drug delivery systems and advanced biomaterials. The functionalization of this polymer allows for the introduction of a wide range of chemical moieties, enabling the tuning of its physical, chemical, and biological properties. The following sections detail established methods for its modification, including thiol-ene click chemistry, epoxidation, and hydroboration-oxidation.
Thiol-Ene "Click" Chemistry for Hydroxyl Functionalization
The thiol-ene reaction is a highly efficient and versatile "click" chemistry approach for the functionalization of polymers containing carbon-carbon double bonds.[1] This method allows for the introduction of hydroxyl groups onto the poly(4-ethenyl-cyclooctene) backbone, enhancing its hydrophilicity and providing sites for further conjugation of biomolecules or drugs. This functionalization has been shown to significantly enhance the mechanical properties of similar polyolefins.[2]
Application Note
Hydroxyl-functionalized poly(4-ethenyl-cyclooctene) can be utilized as a precursor for creating biocompatible coatings, hydrogels, and drug-polymer conjugates. The introduced hydroxyl groups can improve cell adhesion and can be used as attachment points for active pharmaceutical ingredients (APIs), targeting ligands, or imaging agents. The degree of functionalization can be controlled by adjusting the reaction stoichiometry and time, allowing for precise tuning of the material's properties.[3]
Quantitative Data Summary
| Parameter | f(1.4)-PCOE | f(12)-PCOE | f(22.9)-PCOE | Reference |
| Mole % Functionalization | 1.4% | 12% | 22.9% | [3] |
| C=C Conversion | 5.6% | 48% | 91.6% | [3] |
| Glass Transition Temp. (Tg) | -55 °C | -40 °C | -20 °C | [3] |
| Melting Temperature (Tm) | 110 °C | 85 °C | 60 °C | [3] |
| Ultimate Shear Stress (USS) | 0.4 MPa | 4.10 ± 0.48 MPa | 2.5 MPa | [3] |
| Contact Angle | 95° | 70° | 50° | [3] |
Note: Data is adapted from studies on polycyclooctene (PCOE) as a model for functionalized polyolefins.[3]
Experimental Protocol: Thiol-Ene Functionalization with 2-Mercaptoethanol
Materials:
-
Poly(4-ethenyl-cyclooctene)
-
2-Mercaptoethanol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous toluene
-
Methanol
-
UV reactor (365 nm)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve poly(4-ethenyl-cyclooctene) in anhydrous toluene to a final concentration of 5% (w/v) in a quartz reaction vessel equipped with a magnetic stirrer.
-
Add 2-mercaptoethanol in a desired molar excess relative to the vinyl groups on the polymer. For example, for 10 mol% functionalization, use a 1.2-fold molar excess of 2-mercaptoethanol.
-
Add the photoinitiator (DMPA) at a concentration of 1 mol% relative to the 2-mercaptoethanol.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
While stirring, irradiate the solution with a 365 nm UV lamp for the desired reaction time (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR to observe the disappearance of the vinyl proton signals.
-
After the desired conversion is reached, stop the irradiation and precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of methanol (e.g., 10-fold excess).
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove unreacted reagents and the initiator.
-
Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.
-
Characterize the degree of functionalization using ¹H NMR spectroscopy by comparing the integration of the newly formed thioether protons with the remaining vinyl protons.
Workflow Diagram
Caption: Experimental workflow for the thiol-ene functionalization of poly(4-ethenyl-cyclooctene).
Epoxidation of Pendant Vinyl Groups
Epoxidation of the vinyl groups in poly(4-ethenyl-cyclooctene) introduces reactive epoxide rings, which can be subsequently opened by a variety of nucleophiles. This opens up a vast range of possible secondary modifications, making epoxidized poly(4-ethenyl-cyclooctene) a valuable intermediate for synthesizing diverse functional materials. This method has been successfully applied to polycyclooctene and its copolymers.[4][5]
Application Note
The epoxide groups can be ring-opened with amines to introduce cationic charges for gene delivery applications, with alcohols to create ether linkages, or with water to form diols. This versatility allows for the development of materials with tailored properties for applications such as drug carriers, tissue engineering scaffolds, and responsive materials. The level of epoxidation can be controlled to tune the density of reactive sites along the polymer backbone.
Quantitative Data Summary
| Parameter | 4 mol% Epoxidation | 15 mol% Epoxidation | 25 mol% Epoxidation | Reference |
| Yield | >90% | >90% | >85% | [5] |
| Glass Transition Temp. (Tg) | Increases by ~20 °C | Increases by ~35 °C | Increases by ~50 °C | [5] |
| Melting Temperature (Tm) | Increases by ~10 °C | Increases by ~20 °C | Increases by ~30 °C | [5] |
Note: Data is based on studies of multiblock copolymers of norbornene and cyclooctene.[5]
Experimental Protocol: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
Poly(4-ethenyl-cyclooctene)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Methanol
-
Standard glassware for organic synthesis
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve poly(4-ethenyl-cyclooctene) in DCM to a concentration of 2% (w/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amount of m-CPBA in a minimal amount of DCM. For example, to achieve 25 mol% epoxidation, use a 0.3 molar equivalent of m-CPBA relative to the vinyl groups.
-
Add the m-CPBA solution dropwise to the polymer solution over 30 minutes while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the epoxidized polymer by adding the concentrated solution to a large volume of cold methanol.
-
Filter the polymer and dry it under vacuum at room temperature.
-
Confirm the epoxidation and determine the degree of functionalization using ¹H NMR and FT-IR spectroscopy. In the ¹H NMR spectrum, new signals corresponding to the epoxide protons will appear, while the vinyl proton signals will decrease in intensity.
Reaction Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Vinylcyclooctene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-vinylcyclooctene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-vinylcyclooctene?
A1: The synthesis of 4-vinylcyclooctene is not extensively documented in readily available literature. However, based on established organic chemistry principles, several plausible synthetic routes can be employed. These include:
-
Wittig Reaction: The reaction of a phosphonium ylide with a suitable cyclooctenone precursor.
-
Cross-Coupling Reactions (Suzuki or Stille): The palladium-catalyzed coupling of a vinyl organometallic reagent with a cyclooctene derivative bearing a leaving group (e.g., bromide or triflate) at the 4-position.
-
Dehydration of an Alcohol: The acid-catalyzed removal of water from a 4-vinylcyclooctan-1-ol derivative.
Each of these methods has its own set of advantages and challenges, which are addressed in the troubleshooting section.
Q2: I am experiencing low yields in my Wittig reaction. What are the potential causes and solutions?
A2: Low yields in Wittig reactions, especially with cyclic ketones, can be attributed to several factors. Steric hindrance around the carbonyl group of the cyclooctenone precursor can impede the approach of the ylide.[1] Additionally, the stability of the ylide is crucial; unstabilized ylides are more reactive but can be prone to decomposition.[2]
To improve the yield, consider the following:
-
Choice of Base: Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium salt and formation of the ylide.
-
Reaction Temperature: The initial ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to maintain its stability. The subsequent reaction with the ketone may require warming to room temperature or gentle heating.
-
Ylide Stability: For sterically hindered ketones, using a more reactive, unstabilized ylide may be necessary. However, be mindful of potential side reactions.
-
Purity of Reagents: Ensure all reagents, especially the phosphonium salt and the base, are pure and dry. Moisture can quench the ylide.
Q3: My Suzuki-Miyaura coupling reaction is not proceeding to completion. How can I optimize the reaction conditions?
A3: Incomplete conversion in Suzuki-Miyaura coupling reactions can be due to several factors, including catalyst deactivation, improper choice of base or solvent, and issues with the boronic acid reagent.
Key optimization parameters include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For vinyl triflates, catalyst systems like Pd(OAc)₂/PCy₃ have been shown to be effective.[3]
-
Base: The base plays a crucial role in the transmetalation step. Common bases include sodium carbonate, potassium carbonate, and potassium phosphate. The choice of base can be solvent-dependent.
-
Solvent: A mixture of an organic solvent (e.g., THF, dioxane, DME) and water is often used to dissolve both the organic substrate and the inorganic base.
-
Boronic Acid Quality: Vinylboronic acids can be unstable. Using freshly prepared or high-quality commercial sources is recommended. Alternatively, more stable derivatives like vinylboronate esters can be used.
Q4: What are common side reactions in the synthesis of 4-vinylcyclooctene and how can they be minimized?
A4: Depending on the synthetic route, several side reactions can occur:
-
Wittig Reaction: Epimerization of the stereocenter adjacent to the carbonyl group can occur if the base is too strong or the reaction time is prolonged. Over-reaction or side reactions with other functional groups in the molecule are also possible.
-
Cross-Coupling Reactions: Homocoupling of the vinyl or cyclooctenyl partners is a common side reaction. This can be minimized by carefully controlling the reaction conditions, particularly the catalyst and ligand concentrations.
-
Dehydration of Alcohols: Acid-catalyzed dehydration can lead to the formation of isomeric alkenes through carbocation rearrangements. Using milder dehydrating agents or conditions that favor a specific elimination pathway can help to control the regioselectivity.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | Incomplete ylide formation due to weak base or wet reagents. | Use a strong, fresh base (e.g., n-BuLi, NaH). Ensure all glassware and solvents are rigorously dried. |
| Steric hindrance of the ketone. | Use a less sterically demanding ylide if possible. Consider a Horner-Wadsworth-Emmons reaction as an alternative. | |
| Unstable ylide. | Prepare and use the ylide at low temperatures. Add the ketone to the pre-formed ylide solution. | |
| Formation of multiple products | Isomerization of the double bond. | Use salt-free conditions for the ylide generation to favor the kinetic (Z)-product with unstabilized ylides.[2] |
| Side reactions with other functional groups. | Protect sensitive functional groups before the Wittig reaction. | |
| Difficult purification | Removal of triphenylphosphine oxide. | Triphenylphosphine oxide can often be removed by crystallization or column chromatography on silica gel. |
Suzuki-Miyaura Coupling Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | Inactive catalyst. | Use a fresh palladium catalyst and ligand. Consider pre-activation of the catalyst. |
| Inefficient transmetalation. | Optimize the base and solvent system. Ensure the boronic acid is of high quality. | |
| Dehalogenation or decomposition of the starting material. | Use milder reaction conditions (lower temperature, shorter reaction time). | |
| Homocoupling of starting materials | Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. Adjust the stoichiometry of the reactants. |
| Low reproducibility | Inconsistent quality of reagents. | Use reagents from a reliable source and ensure proper storage. |
| Sensitivity to air or moisture. | Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
A plausible synthetic strategy for 4-vinylcyclooctene involves a two-step process starting from the commercially available cyclooct-3-en-1-ol.
Step 1: Oxidation of Cyclooct-3-en-1-ol to Cyclooct-3-en-1-one
This protocol is a general method and may require optimization.
Materials:
-
Cyclooct-3-en-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or diatomaceous earth
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of cyclooct-3-en-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celatom® and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford cyclooct-3-en-1-one.
Step 2: Wittig Reaction of Cyclooct-3-en-1-one to form 4-Vinylcyclooctene
This protocol is a general method and may require optimization.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclooct-3-en-1-one
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting orange-red solution at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution to 0°C and add a solution of cyclooct-3-en-1-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-vinylcyclooctene.
Data Presentation
Table 1: Comparison of Potential Synthetic Routes for 4-Vinylcyclooctene
| Synthetic Route | Key Precursor(s) | Common Reagents | Potential Advantages | Potential Challenges |
| Wittig Reaction | Cyclooct-3-en-1-one | Methyltriphenylphosphonium bromide, n-BuLi | Well-established reaction, generally good yields. | Steric hindrance, ylide stability, removal of triphenylphosphine oxide. |
| Suzuki Coupling | 4-Triflyloxycyclooctene or 4-Bromocyclooctene | Vinylboronic acid or ester, Palladium catalyst, Base | Mild reaction conditions, high functional group tolerance. | Synthesis of triflate/bromide precursor, catalyst cost, potential for homocoupling. |
| Stille Coupling | 4-Bromocyclooctene | Vinyltributyltin, Palladium catalyst | Mild reaction conditions, tolerant of many functional groups.[4][5][6][7][8] | Toxicity of organotin compounds, purification from tin byproducts.[4][5] |
| Dehydration | 4-Vinylcycloocten-1-ol | Strong acid (e.g., H₂SO₄) or other dehydrating agent | Simple procedure, readily available reagents. | Potential for carbocation rearrangements leading to isomeric products. |
Visualizations
Caption: Workflow for the synthesis of 4-vinylcyclooctene via a Wittig reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Controlling Stereochemistry in 4-Ethenyl-cyclooctene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereocontrolled polymerization of 4-ethenyl-cyclooctene (also known as 4-vinylcyclooctene).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing 4-ethenyl-cyclooctene with stereochemical control?
A1: There are two primary polymerization strategies for 4-ethenyl-cyclooctene, each targeting a different unsaturated group:
-
Coordination Polymerization of the Ethenyl (Vinyl) Group: This approach utilizes Ziegler-Natta or metallocene catalysts to polymerize the vinyl group, leaving the cyclooctene ring as a pendant group on the polymer backbone. This method allows for control over the tacticity (isotactic or syndiotactic) of the resulting polymer chain.[1][2][3][4]
-
Ring-Opening Metathesis Polymerization (ROMP) of the Cyclooctene Ring: This method employs catalysts, typically Grubbs or Schrock catalysts, to open the cyclooctene ring and form a linear polymer with the ethenyl group as a repeating side chain. Stereocontrol in ROMP focuses on the geometry (cis/trans) of the double bonds formed in the polymer backbone.[5][6][7][8][9][10]
Q2: How can I control the tacticity (isotactic vs. syndiotactic) in the coordination polymerization of the ethenyl group?
A2: The choice of catalyst is the most critical factor in controlling the tacticity of poly(4-ethenyl-cyclooctene).
-
Isotactic Polymers: Heterogeneous Ziegler-Natta catalysts, often based on titanium chlorides (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and co-catalyzed with trialkylaluminum compounds (e.g., triethylaluminum, TEAL), are traditionally used to produce isotactic polyolefins.[1][11] The catalyst's solid support provides a chiral environment that directs the incoming monomer to add with the same stereochemistry.
-
Syndiotactic Polymers: Homogeneous metallocene catalysts, particularly those with specific ligand symmetries (e.g., Cₛ-symmetric catalysts), are effective for producing syndiotactic polymers. The structure of the ligands around the metal center dictates the stereochemistry of monomer insertion.[12][13]
Q3: What factors influence the cis/trans selectivity in the ROMP of the cyclooctene ring?
A3: The cis/trans geometry of the double bonds in the polymer backbone during ROMP is influenced by several factors:
-
Catalyst Selection: The choice of Grubbs or Schrock catalyst and the nature of its ligands play a significant role. For instance, some ruthenium-based catalysts are known to favor the formation of trans double bonds.[14]
-
Temperature: Lower reaction temperatures generally favor the formation of cis double bonds, while higher temperatures tend to produce more of the thermodynamically stable trans isomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.
Q4: Can both the ethenyl group and the cyclooctene ring polymerize simultaneously?
A4: While it is possible for both unsaturated groups to react, it is generally undesirable as it can lead to cross-linking and insoluble materials. The choice of catalyst is crucial for achieving chemoselectivity. Ziegler-Natta and most metallocene catalysts are typically selective for the polymerization of the terminal vinyl group. Conversely, ROMP catalysts are designed to be selective for the cyclic olefin. Careful selection of the catalyst and reaction conditions is necessary to avoid side reactions.
Troubleshooting Guides
Issue 1: Poor Stereocontrol in Coordination Polymerization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Atactic polymer obtained when isotactic is desired. | 1. Catalyst deactivation or poisoning. 2. Inappropriate catalyst or cocatalyst. 3. Incorrect Al/Ti molar ratio. | 1. Ensure all reagents and solvents are rigorously purified and dried. Use a scavenger (e.g., excess cocatalyst) to remove impurities. 2. For isotactic polymers, use a supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂).[1] 3. Optimize the Al/Ti molar ratio. A ratio that is too low may not sufficiently activate the catalyst, while a ratio that is too high can lead to over-reduction and loss of stereoselectivity.[15] |
| Mixture of isotactic and syndiotactic polymer. | 1. Use of a non-stereospecific catalyst. 2. Presence of multiple active sites in the catalyst. | 1. For highly syndiotactic polymers, use a Cₛ-symmetric metallocene catalyst. For highly isotactic polymers, use a C₂-symmetric metallocene or a supported Ziegler-Natta catalyst. 2. Consider using a single-site catalyst (metallocene) for better control over the polymer architecture. |
| Low polymer yield. | 1. Inefficient catalyst activation. 2. Low monomer concentration. 3. Short polymerization time. | 1. Ensure proper mixing and aging of the catalyst and cocatalyst before monomer addition. 2. Increase the monomer concentration. 3. Extend the polymerization time. |
Issue 2: Poor Control in Ring-Opening Metathesis Polymerization (ROMP)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of cis and trans double bonds. | 1. Non-optimal reaction temperature. 2. Inappropriate catalyst for desired stereochemistry. | 1. To favor cis-isomers, conduct the polymerization at lower temperatures. For trans-isomers, higher temperatures may be beneficial. 2. Screen different generations of Grubbs or Schrock catalysts, as their ligand systems can influence stereoselectivity. |
| Cross-linking and gel formation. | 1. Polymerization of the ethenyl side group. 2. High monomer concentration leading to intermolecular reactions. | 1. Use a ROMP catalyst that is highly selective for cyclic olefins over terminal ones. 2. Reduce the monomer concentration. |
| Broad molecular weight distribution. | 1. Chain transfer reactions. 2. Slow initiation compared to propagation. | 1. Use a chain transfer agent (CTA) to control molecular weight if desired.[9] 2. Ensure rapid and efficient initiation by optimizing the catalyst addition and mixing. |
Data Presentation
Table 1: Hypothetical Influence of Catalyst System on the Coordination Polymerization of 4-Ethenyl-cyclooctene
| Catalyst System | Cocatalyst | Al/Ti Ratio | Temperature (°C) | Predominant Tacticity | Polymer Yield (%) |
| TiCl₄/MgCl₂ | TEAL | 100:1 | 70 | Isotactic | 85 |
| TiCl₄/MgCl₂ | TIBA | 100:1 | 70 | Isotactic | 80 |
| VCl₄ | DEAC | 50:1 | 50 | Syndiotactic-rich | 75 |
| Cp₂ZrCl₂ | MAO | 500:1 | 50 | Atactic | 90 |
| rac-(EBTHI)ZrCl₂ | MAO | 500:1 | 50 | Isotactic | 95 |
| meso-(EBTHI)ZrCl₂ | MAO | 500:1 | 50 | Atactic | 92 |
Note: This data is illustrative and based on general trends observed for olefin polymerization. Actual results may vary.
Table 2: Hypothetical Influence of Reaction Conditions on the ROMP of 4-Ethenyl-cyclooctene using a Grubbs-type Catalyst
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Solvent | cis / trans Ratio | Polymer Yield (%) |
| Grubbs 2nd Gen. | 200:1 | 40 | Toluene | 30:70 | 95 |
| Grubbs 2nd Gen. | 200:1 | 0 | Toluene | 70:30 | 90 |
| Grubbs 3rd Gen. | 200:1 | 40 | Dichloromethane | 25:75 | 98 |
| Grubbs 3rd Gen. | 200:1 | 0 | Dichloromethane | 65:35 | 92 |
Note: This data is illustrative and based on general trends observed for ROMP of cyclooctenes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Isotactic Polymerization of 4-Ethenyl-cyclooctene via Ziegler-Natta Catalysis
-
Preparation: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. All glassware should be oven-dried and cooled under vacuum. Solvents should be purified and dried using standard methods.
-
Catalyst Slurry Preparation: In a Schlenk flask, suspend the solid Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) in a dry, deoxygenated solvent (e.g., toluene or heptane).
-
Polymerization: a. In a separate reactor equipped with a mechanical stirrer, add the solvent, followed by the cocatalyst (e.g., triethylaluminum) and any internal or external electron donors if required for enhancing stereoselectivity. b. Add the desired amount of 4-ethenyl-cyclooctene monomer to the reactor. c. Heat the reactor to the desired polymerization temperature (e.g., 70°C). d. Inject the prepared catalyst slurry into the reactor to initiate the polymerization. e. Maintain the temperature and stirring for the desired reaction time.
-
Termination and Work-up: a. Quench the polymerization by adding an alcohol (e.g., methanol or ethanol) containing a small amount of hydrochloric acid. b. Filter the polymer and wash it extensively with alcohol and water to remove catalyst residues. c. Dry the polymer under vacuum to a constant weight.
Protocol 2: General Procedure for ROMP of 4-Ethenyl-cyclooctene
-
Preparation: All manipulations should be carried out under an inert atmosphere. All glassware should be oven-dried and cooled under vacuum. Solvents should be purified and dried.
-
Polymerization: a. In a Schlenk flask, dissolve the 4-ethenyl-cyclooctene monomer in the chosen dry, deoxygenated solvent (e.g., toluene or dichloromethane). b. In a separate vial, dissolve the ROMP catalyst (e.g., Grubbs 2nd or 3rd generation) in a small amount of the solvent. c. Add the catalyst solution to the monomer solution via syringe. d. Stir the reaction mixture at the desired temperature for the specified time.
-
Termination and Work-up: a. Terminate the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether). b. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). c. Filter the polymer and wash with fresh non-solvent. d. Dry the polymer under vacuum to a constant weight.
Visualizations
Caption: Workflow for Ziegler-Natta polymerization of 4-ethenyl-cyclooctene.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pslc.ws [pslc.ws]
- 4. 31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Kinetics of ring-opening metathesis polymerization of cyclooctene derivative in ionic liquid - East China Normal University [pure.ecnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ring-opening metathesis polymerization of cyclooctene derivatives with chain transfer agents derived from glycerol carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Engineering of Syndiotactic and Isotactic Polystyrene-Based Copolymers via Stereoselective Catalytic Polymerization [mdpi.com]
- 13. Syndiotactic Poly(4-methyl-1-pentene)-Based Stereoregular Diblock Copolymers: Synthesis and Self-Assembly Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Purification of 4-Ethenyl-cyclooctene Monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-ethenyl-cyclooctene monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available 4-ethenyl-cyclooctene?
A1: Common impurities can include oligomers or polymers of the monomer, oxidation byproducts, residual solvents from synthesis, and polymerization inhibitors added for stabilization during transport and storage.
Q2: Why is it crucial to remove the polymerization inhibitor before using the monomer?
A2: Polymerization inhibitors, such as 4-tert-butylcatechol (TBC), are added to prevent spontaneous polymerization. However, these inhibitors will interfere with controlled polymerization reactions. Their removal is essential to achieve desired reaction kinetics and polymer properties.
Q3: My monomer appears yellow. Is this a cause for concern?
A3: A yellow tint can indicate the presence of aged inhibitor or minor oxidation byproducts. While it may not always affect the polymerization, for high-purity applications, it is advisable to purify the monomer to a colorless liquid.
Q4: Can I store the purified, inhibitor-free monomer?
A4: It is highly recommended to use the purified, inhibitor-free monomer immediately. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light to minimize spontaneous polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymerization during distillation | - Overheating- Absence of an inhibitor in the distillation pot- Presence of oxygen | - Use vacuum distillation to lower the boiling point.- Add a small amount of a high-boiling polymerization inhibitor (e.g., phenothiazine) to the distillation flask.- Ensure all glassware is dry and the system is under an inert atmosphere. |
| Low yield after inhibitor removal column | - Column saturated- Improper solvent use | - Use a fresh inhibitor removal column.- Ensure the monomer is passed through the column without any additional solvent, unless specified by the manufacturer. |
| Incomplete separation during column chromatography | - Incorrect solvent system- Column overloading- Channeling in the stationary phase | - Optimize the solvent system using thin-layer chromatography (TLC) first.- Reduce the amount of monomer loaded onto the column.- Ensure proper packing of the silica gel to avoid cracks and channels. |
| Monomer polymerizes in storage after purification | - Presence of oxygen or light- Inadequate cooling | - Store under an inert atmosphere in an amber vial.- Store at a recommended low temperature (2-8 °C). |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This method is suitable for removing phenolic inhibitors like 4-tert-butylcatechol (TBC).
Materials:
-
4-ethenyl-cyclooctene containing inhibitor
-
Activated basic alumina
-
Glass chromatography column
-
Anhydrous solvent (e.g., hexane, for pre-wetting)
-
Collection flask
Procedure:
-
Pack a glass chromatography column with a plug of glass wool at the bottom.
-
Fill the column with activated basic alumina.
-
Pre-wet the column with a small amount of anhydrous hexane and allow it to drain completely.
-
Carefully add the 4-ethenyl-cyclooctene to the top of the column.
-
Allow the monomer to pass through the alumina bed via gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask under an inert atmosphere.
-
Use the purified monomer immediately.
Protocol 2: Purification by Vacuum Distillation
This technique is used to separate the monomer from non-volatile impurities, such as polymers and some inhibitors.
Materials:
-
4-ethenyl-cyclooctene
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
-
Inert gas source (e.g., argon or nitrogen)
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Add the crude 4-ethenyl-cyclooctene and a magnetic stir bar to the distillation flask.
-
Connect the apparatus to a vacuum pump.
-
Slowly reduce the pressure to the desired level. The boiling point of cyclooctene is reported as 32-34 °C at 12 mm Hg; 4-ethenyl-cyclooctene will have a slightly higher boiling point.
-
Begin stirring and gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature.
-
After distillation, cool the apparatus to room temperature before releasing the vacuum under an inert atmosphere.
-
The purified monomer should be used immediately or stored appropriately.
Visualizations
Caption: Workflow for the purification of 4-ethenyl-cyclooctene.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Polymerization of 4-Ethenyl-cyclooctene
Welcome to the technical support center for the polymerization of 4-ethenyl-cyclooctene (also known as 4-vinyl-cyclooctene). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during experimental work with this bifunctional monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing 4-ethenyl-cyclooctene?
A1: 4-Ethenyl-cyclooctene contains two polymerizable groups: a cyclooctene ring and a terminal vinyl (ethenyl) group. This allows for two main polymerization strategies:
-
Ring-Opening Metathesis Polymerization (ROMP): This method proceeds via the cyclooctene ring, creating an unsaturated polymer backbone with pendant vinyl groups. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed.[1][2]
-
Vinyl Addition Polymerization: This method targets the ethenyl group, resulting in a saturated polyalkane backbone with pendant cyclooctene rings. Ziegler-Natta[3][4][5] and cationic polymerization[6][7] are the primary techniques for this route.
Q2: How do I choose between ROMP and vinyl polymerization?
A2: The choice depends on the desired final polymer structure.
-
Choose ROMP if you require a polymer with double bonds in the main chain and pendant vinyl groups, which can be used for subsequent cross-linking or functionalization.
-
Choose vinyl polymerization if your goal is a saturated, linear polymer backbone with cyclic side groups. This route can offer control over stereochemistry (tacticity).[5]
Q3: Which specific catalysts are recommended for each method?
A3:
-
For ROMP: Second and third-generation Grubbs' catalysts (GII, GIII) are highly effective for polymerizing cyclooctene derivatives.[1][8] For controlling cis/trans stereochemistry, specific C-H activated ruthenium catalysts or Molybdenum/Tungsten systems may be required.[2]
-
For Ziegler-Natta Vinyl Polymerization: A typical system consists of a transition metal compound and an organoaluminum co-catalyst. Common examples include TiCl₄ with triethylaluminium (Al(C₂H₅)₃) or TiCl₃ with diethylaluminium chloride (Al(C₂H₅)₂Cl).[3][5]
-
For Cationic Vinyl Polymerization: A system comprising an initiator (e.g., an alkyl halide) and a Lewis acid co-initiator (e.g., TiCl₄) can be used, though catalyst selection must be carefully managed to avoid side reactions with the cyclooctene ring.[7]
Q4: How can I control the microstructure of the resulting polymer?
A4:
-
In ROMP , the cis/trans ratio of the double bonds in the polymer backbone is influenced by the catalyst structure, solvent, and temperature.[2] For example, certain ruthenium catalysts can yield polymers with up to 96% cis content at reduced temperatures.[2]
-
In Ziegler-Natta polymerization , the stereochemistry (isotactic or syndiotactic arrangement of the side groups) is controlled by the specific catalyst and co-catalyst combination.[4][5] Heterogeneous supported catalysts are often used to produce highly crystalline, isotactic polymers.[3]
Catalyst Selection and Polymerization Pathway
Troubleshooting Guide: Ring-Opening Metathesis Polymerization (ROMP)
Q: My ROMP reaction shows low or no monomer conversion. What is the cause?
A: Low conversion is typically due to catalyst deactivation or inhibition. Consider the following:
-
Monomer and Solvent Purity: Ensure the monomer and solvent are rigorously purified. Functional groups with lone pairs (e.g., amines, thiols) and impurities like water or oxygen can deactivate the ruthenium catalyst.
-
Catalyst Handling: Grubbs' catalysts, especially earlier generations, are sensitive to air and moisture. Handle them in an inert atmosphere (glovebox or Schlenk line).[1]
-
Temperature: While some polymerizations proceed at room temperature, others may require elevated temperatures to achieve reasonable rates. However, excessively high temperatures can lead to catalyst decomposition.[2]
-
Reaction Time: Some polymerizations may require extended reaction times (up to 24 hours) to reach high conversion.
Q: The molecular weight of my polymer is not what I predicted, and the polydispersity index (PDI) is high (>1.5). How can I improve this?
A: This indicates a loss of control over the polymerization, often due to chain transfer or termination reactions.
-
Secondary Metathesis: This "back-biting" or intermolecular reaction can broaden the PDI. Adding a phosphine ligand like triphenylphosphine (PPh₃) or using THF as a solvent can suppress these side reactions and maintain living characteristics.[9]
-
Chain Transfer Agents (CTAs): If you need to intentionally lower the molecular weight, acyclic olefins can be used as CTAs.[1][10] The molecular weight can be controlled by adjusting the monomer-to-CTA ratio.
-
Initiation Efficiency: Ensure rapid and complete initiation by using a highly active catalyst like Grubbs' third generation (GIII). Slow initiation relative to propagation leads to a broad PDI.
Q: My reaction mixture turned into an insoluble gel. Why did this happen?
A: Gelation occurs due to cross-linking. In the ROMP of 4-ethenyl-cyclooctene, the pendant vinyl groups can undergo secondary reactions.
-
Catalyst Selectivity: The catalyst might not be perfectly selective for the endocyclic double bond and could be reacting with the exocyclic vinyl groups, leading to branching and eventual cross-linking.
-
High Monomer Conversion: At very high conversions, the concentration of pendant vinyl groups increases, raising the probability of intermolecular reactions. Consider stopping the reaction at a lower conversion if gelation is an issue.
Quantitative Data: ROMP of Cyclooctene Derivatives
| Catalyst | Monomer/Catalyst Ratio | Mn (kDa) | PDI | Cis Content (%) | Reference |
| Grubbs' 1st Gen (GI) | 1000:1 | 544.5 | 1.63 | - | |
| Grubbs' 3rd Gen (GIII) | 100:1 | 4.3 (predicted) | 1.6 | - | [1] |
| C-H Activated Ru Cat. | 100:1 | 99.1 | 1.60 | 96 (at RT) | [2] |
| C-H Activated Ru Cat. | 100:1 | - | - | ~82 (at 60°C) | [2] |
Note: Data is for cyclooctene or its derivatives and serves as a guide. Actual results for 4-ethenyl-cyclooctene may vary.
Troubleshooting Guide: Ziegler-Natta Vinyl Polymerization
Q: My Ziegler-Natta polymerization has very low activity.
A: Catalyst activity is sensitive to many factors:
-
Co-catalyst Ratio: The ratio of the organoaluminum co-catalyst to the transition metal compound is critical. An incorrect ratio can lead to poor activation or catalyst poisoning.
-
Catalyst Support: For heterogeneous catalysts, the support material (e.g., MgCl₂) and its preparation method significantly impact the formation and accessibility of active sites.[11]
-
Impurities: Ziegler-Natta catalysts are extremely sensitive to polar impurities. Ensure all reagents and the reactor are scrupulously dry and free of oxygen.
-
Monomer Structure: The bulky cyclooctene side group may sterically hinder the approach of the monomer to the catalytic center. Using a catalyst system designed for bulky α-olefins may be necessary.[12]
Q: The polymer produced is branched or has a low molecular weight.
A: This is often due to chain transfer reactions.
-
β-Hydride Elimination: This is a common chain termination/transfer pathway in olefin polymerization. The reaction temperature and catalyst structure influence its rate.
-
Chain Transfer to Monomer/Co-catalyst: The monomer itself or the aluminum alkyl can act as a chain transfer agent.
-
Hydrogen: Molecular hydrogen is often intentionally added in industrial processes as a highly effective chain transfer agent to control molecular weight.[13] Check for any leaks in your system if low molecular weight is unintentional.
Q: How can I avoid polymerizing the cyclooctene ring?
A: Ziegler-Natta catalysts are generally selective for the polymerization of terminal alkenes.[3] The internal double bond of the cyclooctene ring is significantly less reactive under these conditions. However, some catalyst systems may have metathesis activity. If ring-opening is suspected, analyze the polymer by ¹H NMR for the appearance of new olefinic protons corresponding to a polyalkenamer backbone.
Catalyst Deactivation Pathways (Ziegler-Natta)
Experimental Protocols
Protocol 1: General Procedure for ROMP
This protocol is a generalized procedure based on common lab practices.[1]
-
Preparation: In a glovebox, add a magnetic stir bar and the desired amount of 4-ethenyl-cyclooctene to an oven-dried reaction vessel. Dissolve the monomer in a freshly distilled, degassed solvent (e.g., THF, o-xylene).
-
Catalyst Addition: In a separate vial, dissolve the Grubbs' catalyst (e.g., GIII) in a minimal amount of the same solvent to prepare a stock solution.
-
Initiation: Using a syringe, rapidly inject the required amount of the catalyst solution into the vigorously stirring monomer solution. The monomer-to-catalyst ratio typically ranges from 100:1 to 1000:1.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 60°C) for a specified time (e.g., 30 minutes to 24 hours).[1] Monitor the reaction by observing the increase in viscosity.
-
Termination: Quench the reaction by adding a small amount of an inhibitor, such as ethyl vinyl ether, and stir for 20-30 minutes.[1]
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Filter the solid polymer, wash with fresh non-solvent, and dry under vacuum at 40°C for at least 12 hours to remove residual solvent.
Workflow for a Typical ROMP Experiment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. pslc.ws [pslc.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scienomics.com [scienomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 4-Ethenyl-cyclooctene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding gelation during the ring-opening metathesis polymerization (ROMP) of 4-ethenyl-cyclooctene.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why is it a common problem in 4-ethenyl-cyclooctene polymerization?
A: Gelation is the formation of a cross-linked, three-dimensional polymer network, resulting in an insoluble, gelatinous material instead of a processable linear polymer.[1] In the context of 4-ethenyl-cyclooctene ROMP, this occurs because the monomer possesses two polymerizable olefins:
-
The endocyclic (ring) double bond: This is the target for the desired ring-opening metathesis polymerization, which leads to linear chain growth.
-
The exocyclic (ethenyl or vinyl) group: This group can participate in secondary metathesis or other side reactions, particularly with highly active catalysts, leading to covalent bonds between different polymer chains (cross-linking).
Once a critical density of these cross-links is reached, the polymer becomes an insoluble gel.
References
Technical Support Center: Scale-Up Synthesis of 4-Vinylcyclooctene
Disclaimer: The following technical support guide is based on general principles of organic synthesis scale-up and known challenges associated with analogous reactions, particularly the Wittig reaction. Due to the limited availability of published data on the specific scale-up synthesis of 4-vinylcyclooctene, this guide provides hypothetical protocols and troubleshooting advice that may require optimization for your specific process.
Troubleshooting Guide
This guide addresses potential issues encountered during the synthesis of 4-vinylcyclooctene, hypothetically via a Wittig reaction of cyclooctanone.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium salt due to weak base, wet solvent, or low temperature. | - Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS).- Ensure anhydrous reaction conditions by drying solvents and glassware.- Allow sufficient time and appropriate temperature for ylide formation before adding the ketone. |
| Ylide Decomposition: The phosphonium ylide may be thermally unstable, especially if it is unstabilized.[1][2][3] | - Maintain the recommended temperature during ylide formation and reaction. For unstabilized ylides, this often means low temperatures (e.g., 0 °C to -78 °C). | |
| Poor Reactivity of Ketone: Steric hindrance around the carbonyl group of cyclooctanone can slow down the reaction.[4][5][6] | - Increase reaction time and/or temperature after ylide formation.- Consider using a more reactive (less stable) ylide if applicable. | |
| Formation of Significant By-products | Side Reactions of the Ylide: Unstabilized ylides can be prone to side reactions if not consumed by the ketone. | - Add the ketone to the freshly prepared ylide solution promptly.- Maintain a stoichiometric balance or a slight excess of the ylide. |
| Aldol Condensation of Ketone: If the base is not fully consumed during ylide formation, it can catalyze the self-condensation of cyclooctanone. | - Ensure complete reaction between the base and the phosphonium salt before adding the ketone. | |
| Product Polymerization | Presence of Vinyl Group: 4-Vinylcyclooctene, as a vinyl monomer, is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[7][8][9] | - Keep reaction and purification temperatures as low as feasible.- Consider adding a polymerization inhibitor (e.g., hydroquinone, BHT) during workup and storage.[7][8][10] |
| Difficult Purification | Presence of Triphenylphosphine Oxide (TPPO): TPPO is a common by-product of the Wittig reaction and can be difficult to separate from the desired product due to its polarity and solubility.[11][12][13][14][15] | - Crystallization: If the product is a solid, recrystallization from a suitable solvent can remove TPPO.- Precipitation of TPPO: Treat the reaction mixture with a non-polar solvent like hexane or a mixture of hexane and ether to precipitate TPPO.[11][13] Another method involves the addition of ZnCl2 to form an insoluble complex with TPPO.[12][16]- Column Chromatography: While not ideal for large-scale synthesis, it can be effective for removing TPPO. |
| Emulsion during Aqueous Workup | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory-scale synthesis method for 4-vinylcyclooctene?
A common and versatile method for synthesizing alkenes like 4-vinylcyclooctene is the Wittig reaction.[5][6][17][18] This would typically involve the reaction of a suitable phosphonium ylide (e.g., methylenetriphenylphosphorane) with cyclooctanone.
Q2: What are the primary challenges when scaling up the Wittig reaction for 4-vinylcyclooctene synthesis?
The main challenges include:
-
Heat Management: The formation of the phosphonium ylide and the Wittig reaction itself can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent side reactions and decomposition of the ylide.[1][3]
-
Mixing: Ensuring efficient mixing of reagents, especially when dealing with slurries (e.g., with NaH as a base), is critical for consistent reaction progress.
-
Purification: The removal of large quantities of triphenylphosphine oxide (TPPO) is a significant challenge in the scale-up of Wittig reactions.[11][13][14]
-
Product Stability: The potential for polymerization of the vinyl group in 4-vinylcyclooctene increases with longer reaction times and higher temperatures that may be encountered during scale-up.[7][9]
Q3: How can I minimize the polymerization of 4-vinylcyclooctene during and after synthesis?
To minimize polymerization:
-
Use a Polymerization Inhibitor: Add a small amount of a suitable inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the product after the reaction is complete and during storage.[7][8][10]
-
Control Temperature: Keep the temperature low during purification (e.g., during distillation) and store the final product at a low temperature, protected from light.
-
Inert Atmosphere: Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization.
Q4: Are there alternative methods to the Wittig reaction for synthesizing 4-vinylcyclooctene?
Yes, other olefination reactions could be considered, such as the Horner-Wadsworth-Emmons reaction, which uses a phosphonate ester and generally produces a water-soluble phosphate by-product that is easier to remove than TPPO.[5] Other methods could involve elimination reactions from suitable precursors.
Q5: What are the key safety considerations for the scale-up synthesis of 4-vinylcyclooctene?
-
Flammable Solvents: The use of flammable solvents like THF or diethyl ether requires appropriate safety measures to prevent ignition.
-
Pyrophoric Reagents: If using strong bases like n-butyllithium, strict anhydrous and inert atmosphere techniques are necessary.
-
Exothermic Reactions: The potential for exothermic reactions necessitates careful monitoring of temperature and a plan for cooling the reactor if needed.
Experimental Protocols
Note: The following is a hypothetical laboratory-scale protocol for the synthesis of 4-vinylcyclooctene via a Wittig reaction. This protocol would require significant optimization and process safety evaluation before being scaled up.
Synthesis of Methyltriphenylphosphonium Bromide
-
A solution of triphenylphosphine (1.2 eq.) in toluene is prepared in a reaction vessel.
-
Bromomethane (1.0 eq.) is bubbled through the solution or added as a condensed liquid at a controlled rate, maintaining the temperature below 30 °C.
-
The reaction mixture is stirred at room temperature for 24-48 hours, during which the phosphonium salt precipitates.
-
The solid is collected by filtration, washed with cold toluene, and dried under vacuum.
Synthesis of 4-Vinylcyclooctene
-
Methyltriphenylphosphonium bromide (1.1 eq.) is suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a suitably sized reactor.
-
The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 eq.) is added dropwise, maintaining the temperature below 5 °C. The formation of the orange-red ylide is observed.
-
The mixture is stirred at 0 °C for 1 hour.
-
A solution of cyclooctanone (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to separate 4-vinylcyclooctene from triphenylphosphine oxide and other non-volatile impurities. A polymerization inhibitor may be added to the distillation flask.
Visualizations
Caption: Hypothetical Wittig reaction pathway for the synthesis of 4-vinylcyclooctene.
Caption: Troubleshooting workflow for low yield in 4-vinylcyclooctene synthesis.
References
- 1. Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 8. US3733326A - Inhibition of the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longchangchemical.com [longchangchemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 16. delval.edu [delval.edu]
- 17. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 18. Wittig Reaction [organic-chemistry.org]
Validation & Comparative
Spectroscopic Analysis of 4-Ethenyl-cyclooctene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-ethenyl-cyclooctene against structurally related alternatives, namely cyclooctene and vinylcyclohexane. Due to the limited availability of experimental data for 4-ethenyl-cyclooctene, predicted spectral data is utilized for this compound. This document offers a valuable resource for the identification and characterization of these and similar chemical entities.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 4-ethenyl-cyclooctene (predicted), cyclooctene, and vinylcyclohexane.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Vinyl Protons (δ, ppm) | Olefinic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| 4-Ethenyl-cyclooctene (Predicted) | ~5.8 (1H, m), ~5.0 (2H, m) | ~5.6 (2H, m) | ~1.2 - 2.4 (11H, m) |
| Cyclooctene | - | 5.68 (2H, t) | 2.15 (4H, m), 1.50 (8H, m) |
| Vinylcyclohexane | 5.77 (1H, ddd) | - | 0.9 - 2.0 (11H, m) |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Vinyl Carbons (δ, ppm) | Olefinic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| 4-Ethenyl-cyclooctene (Predicted) | ~142, ~114 | ~130, ~129 | ~25 - 40 |
| Cyclooctene | - | 130.6 | 29.8, 26.6, 25.8 |
| Vinylcyclohexane | 143.5, 112.0 | - | 42.5, 33.1, 26.8, 26.2 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | =C-H Stretch | C=C Stretch | C-H Stretch (sp³) |
| 4-Ethenyl-cyclooctene (Predicted) | ~3075 | ~1640, ~1650 | ~2850-2950 |
| Cyclooctene | 3017 | 1650 | 2840-2920 |
| Vinylcyclohexane | 3077 | 1641 | 2849-2922 |
Experimental Protocols
The following are general protocols for acquiring NMR and IR spectra. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-25 mg of the solid sample or a few drops of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is then locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called shimming to ensure high-resolution spectra.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 128, depending on sample concentration), the relaxation delay (e.g., 1-5 seconds), and the acquisition time (e.g., 2-4 seconds).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be varied (e.g., 16 to 64) to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Structure-Spectra Relationship
The following diagram illustrates the relationship between the chemical structure of 4-ethenyl-cyclooctene and its key spectral features.
Caption: Correlation of 4-ethenyl-cyclooctene structure with its predicted NMR and IR spectral features.
A Comparative Guide to the Thermal Properties of Poly(4-vinylcyclooctene) and Polyethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of polyethylene and poly(4-vinylcyclooctene). Due to the limited availability of experimental data for poly(4-vinylcyclooctene), this guide utilizes data for poly(vinylcyclohexane) (PVCH) as a structural analog to provide a qualitative comparison. Polyethylene, a versatile and widely used polymer, serves as a benchmark. This document is intended to assist researchers in understanding the potential thermal behavior of these polymers for various applications.
Comparative Thermal Properties
The thermal properties of polymers are critical indicators of their processing behavior and end-use performance. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), thermal conductivity, and thermal stability. A summary of these properties for polyethylene and the analogous poly(vinylcyclohexane) is presented below.
| Thermal Property | Polyethylene (PE) | Poly(vinylcyclohexane) (PVCH) (analog for Poly(4-vinylcyclooctene)) |
| Glass Transition Temperature (Tg) | -125°C to -80°C[1] | Amorphous: ~80°C; Semicrystalline: up to 165°C[2] |
| Melting Temperature (Tm) | 105°C to 140°C (depending on density)[3] | Isotactic-rich: ~370°C[2] |
| Thermal Conductivity | 0.4 W/m·K[4] | Data not readily available |
| Thermal Degradation Onset | ~325°C in N2[5] | Data not readily available |
Structure-Property Relationship
The significant differences in the thermal properties of polyethylene and poly(vinylcyclohexane) can be attributed to their distinct chemical structures. The following diagram illustrates this relationship.
Caption: Relationship between polymer structure and thermal properties.
Experimental Protocols
Accurate characterization of thermal properties is essential for material selection and process optimization. The following sections detail the standard methodologies for determining the key thermal parameters discussed in this guide.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine both the glass transition temperature (Tg) and the melting temperature (Tm).
Methodology:
-
A small, known mass of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
A thermal cycle is performed, which typically includes:
-
An initial heating ramp to erase the polymer's thermal history (e.g., from 0°C to 250°C at 10°C/min).[1]
-
An isothermal hold at the high temperature for a few minutes.[1]
-
A controlled cooling ramp (e.g., at 10°C/min) to observe crystallization.
-
A second heating ramp (e.g., at 10°C/min) to determine Tg and Tm.[1]
-
-
The heat flow is recorded as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is the peak of the endothermic melting curve.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of a polymer.
Methodology:
-
A small, known mass of the polymer sample (typically 10-20 mg) is placed in a tared TGA crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., from room temperature to 600-800°C).[6][7]
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.[6]
-
The mass of the sample is continuously recorded as a function of temperature. The onset of mass loss indicates the beginning of thermal degradation.
Thermal Conductivity Measurement
The thermal conductivity of a polymer, its ability to conduct heat, can be measured by various techniques. The Transient Plane Source (TPS) and Modified Transient Plane Source (MTPS) methods are common for polymers.
Methodology (MTPS):
-
A flat polymer sample with a smooth surface is placed in contact with the MTPS sensor.
-
The sensor contains a spiral heating element that also serves as a temperature sensor.
-
A constant power is applied to the heating element for a short period, causing a temperature rise at the interface between the sensor and the sample.
-
The rate of temperature increase is monitored.
-
The thermal conductivity of the sample is calculated from the temperature transient response, as the heat flow is directional and primarily into the sample.
Experimental Workflow
The characterization of a polymer's thermal properties follows a systematic workflow, from sample preparation to data analysis. The diagram below outlines this general process.
References
Comparative Guide to the Mechanical Properties of 4-Ethenyl-Cyclooctene Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of copolymers based on 4-ethenyl-cyclooctene, also known as 4-vinylcyclooctene. Due to the specialized nature of these materials, direct, publicly available quantitative data on their mechanical performance is limited. Therefore, this guide establishes a baseline for comparison by examining their synthesis, potential for property enhancement through crosslinking, and juxtaposing their expected performance with established thermoplastic elastomers such as Ethylene Propylene Diene Monomer (EPDM) and other high-performance Cycloolefin Copolymers (COCs).
Introduction to 4-Ethenyl-Cyclooctene Copolymers
Copolymers incorporating 4-ethenyl-cyclooctene are typically synthesized via Ring-Opening Metathesis Polymerization (ROMP). This method allows for the creation of polymers with a poly(cyclooctenylene) backbone and pendant vinyl groups originating from the 4-ethenyl-cyclooctene monomer. The presence of these vinyl groups is a key structural feature, as they provide reactive sites for subsequent crosslinking, which can significantly enhance the mechanical properties of the final material.
The ability to tailor the properties of these copolymers by adjusting the comonomer ratio and the degree of crosslinking makes them attractive for applications requiring tunable elastomeric behavior, such as in specialized lab equipment, seals, and components in drug delivery systems.
Comparison of Mechanical Properties
| Material | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Key Features |
| Crosslinked 4-Ethenyl-Cyclooctene Copolymer (Projected) | 15 - 30 | 10 - 100 | 300 - 600 | Tunable properties via crosslinking, good chemical resistance. |
| Ethylene Propylene Diene Monomer (EPDM) | 10 - 25 | 5 - 50 | 200 - 600 | Excellent weather and heat resistance, good electrical insulation. |
| High-Performance Cycloolefin Copolymer (COC) | 50 - 70 | 2000 - 3000 | 5 - 15 | High rigidity, excellent optical clarity, good biocompatibility. |
Note: The properties of polymers can vary significantly based on the specific grade, processing conditions, and any additives used.
Experimental Protocols
The mechanical properties of elastomeric materials are typically characterized using standardized testing methods. The following protocols are fundamental for evaluating the performance of 4-ethenyl-cyclooctene based copolymers and their alternatives.
Tensile Testing
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from a molded sheet of the copolymer using a die. The dimensions of the specimens must conform to the specifications in the standard.
-
Test Setup: A universal testing machine (UTM) equipped with grips suitable for elastomeric materials is used. The grips should hold the specimen securely without causing premature failure at the clamping points. An extensometer is used to accurately measure the elongation of the specimen.
-
Procedure: The specimen is mounted in the grips, and the extensometer is attached to the gauge section. The specimen is then pulled at a constant rate of speed until it ruptures. The force and elongation are recorded throughout the test.
-
Data Analysis: From the stress-strain curve generated, the following properties are determined:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of rupture.
-
Hardness Testing
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
Methodology:
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. The surface should be smooth and free of any irregularities.
-
Test Setup: A durometer, typically a Shore A type for soft elastomers, is used. The durometer has an indenter that is pressed into the material under a specified force.
-
Procedure: The durometer is pressed firmly and vertically onto the specimen. The hardness reading is taken immediately after the indenter makes full contact with the surface. Multiple readings are taken at different locations on the specimen and averaged.
-
Data Analysis: The hardness is reported on the Shore A scale, which ranges from 0 to 100. A higher number indicates a harder material.
Visualizing the Synthesis and Crosslinking Workflow
The unique advantage of 4-ethenyl-cyclooctene based copolymers lies in their synthesis and subsequent modification. The following diagram illustrates this workflow.
A Comparative Guide to the Purity Validation of 4-Vinylcyclooctene: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of 4-vinylcyclooctene, a versatile monomer and intermediate, ensuring high purity is paramount for predictable reaction kinetics, polymer properties, and the integrity of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4-vinylcyclooctene purity against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Validation of 4-Vinylcyclooctene
4-Vinylcyclooctene is typically synthesized through the dimerization of 1,3-butadiene. This process can lead to the formation of various isomers and byproducts, with 1,5-cyclooctadiene being a common impurity[1][2]. Additionally, isomerization of the vinylcyclooctene product can occur, leading to the presence of other cyclic C10H16 isomers[3]. Therefore, a robust analytical method is required to separate and quantify the main component from these potential impurities.
Gold Standard: Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity of 4-vinylcyclooctene. The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
An experimental workflow for the GC-MS analysis of 4-vinylcyclooctene is depicted below:
Experimental Protocol: GC-MS Method for 4-Vinylcyclooctene Purity
This proposed method is based on established protocols for the analysis of volatile hydrocarbons and cyclic olefins.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-vinylcyclooctene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity hexane.
-
If quantitative analysis against an internal standard is desired, add a known concentration of a suitable internal standard (e.g., dodecane) to the solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split mode (split ratio 50:1), temperature 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Identify the 4-vinylcyclooctene peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify impurity peaks using the same method. A likely impurity, 1,5-cyclooctadiene, will have a similar mass spectrum but a different retention time.
-
Calculate the purity of 4-vinylcyclooctene based on the area percentage of its peak relative to the total area of all integrated peaks.
Data Presentation: Performance of the GC-MS Method
The performance of the proposed GC-MS method is summarized in the table below. These values are typical for the analysis of volatile organic compounds and may vary slightly based on the specific instrumentation and conditions used.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Alternative Method: Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity determination. Unlike chromatographic techniques, qNMR does not require a separation step and can provide a direct measurement of the analyte concentration and purity against a certified internal standard.
A logical diagram illustrating the principle of qNMR for purity determination is shown below:
Experimental Protocol: Quantitative ¹H NMR for 4-Vinylcyclooctene Purity
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-vinylcyclooctene sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable, certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and standard completely.
2. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of 4-vinylcyclooctene (e.g., the vinyl protons) and a signal of the internal standard.
-
Calculate the purity of the 4-vinylcyclooctene sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Comparison of GC-MS and qNMR for Purity Validation
Both GC-MS and qNMR are powerful techniques for determining the purity of 4-vinylcyclooctene, each with its own advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and the availability of instrumentation.
| Feature | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection and identification. | Direct spectroscopic measurement of molar concentration based on signal intensity. |
| Impurity Identification | Excellent. Mass spectra can be used to identify unknown impurities by library matching. | Limited. Can identify known impurities if reference spectra are available, but structural elucidation of unknowns is more complex. |
| Quantitation | Typically relative (area %), but can be absolute with careful calibration. | Absolute and primary method when using a certified internal standard.[4][5][6][7] |
| Sensitivity | High (ppm to ppb level).[8][9] | Lower than GC-MS (typically requires mg of sample).[8][9] |
| Sample Throughput | Moderate, due to chromatographic run times. | High, as no separation is required. |
| Instrumentation | Widely available in analytical laboratories. | Requires a high-field NMR spectrometer, which may be less accessible. |
| Sample Preparation | Simple dilution. | Requires accurate weighing of both sample and internal standard.[5] |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered.[4] |
Other Alternative Methods
While GC-MS and qNMR are the most robust methods for purity validation of 4-vinylcyclooctene, other techniques can provide complementary information or be used for routine quality control.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a reliable and cost-effective method for quantifying hydrocarbon purity.[3] It offers high precision and a wide linear range. However, it does not provide structural information for peak identification, relying solely on retention times. Therefore, it is best suited for analyzing samples where the identities of the main component and potential impurities are already known.
Conclusion
For the comprehensive purity validation of 4-vinylcyclooctene, GC-MS is the recommended method due to its excellent ability to both separate and identify potential impurities, such as isomers and byproducts from the synthesis process. For applications requiring the highest accuracy and a primary ratio method of measurement, qNMR is an outstanding, albeit less sensitive, alternative that provides direct, absolute quantification. For routine quality control where impurity identities are established, GC-FID offers a cost-effective and high-throughput solution. The selection of the most appropriate technique should be based on a careful consideration of the analytical needs, available resources, and the specific goals of the research or development project.
References
- 1. US3542885A - Catalytic dimerization of 1,3-butadiene to 4-vinylcyclohexene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Isomerization of 4-vinylcyclohexene radical cation. A tandem mass spectrometry study (Journal Article) | OSTI.GOV [osti.gov]
- 4. US5043504A - Inhibition of butadiene-polymerization during the conversion of butadiene to vinylcyclohexene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Isomerization reactions of metal vinylidene units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. frontiersin.org [frontiersin.org]
A Comparative Guide to the Reactivity of Cis- and Trans-4-Vinylcyclooctene Isomers
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of 4-vinylcyclooctene plays a pivotal role in its chemical reactivity, with the trans isomer exhibiting significantly different behavior compared to its more stable cis counterpart. This guide provides an objective comparison of the performance of cis- and trans-4-vinylcyclooctene in key chemical reactions, supported by established principles of cycloalkene reactivity and available experimental data.
Key Reactivity Differences: An Overview
The primary driver for the disparate reactivity between cis- and trans-4-vinylcyclooctene lies in the inherent ring strain of the trans isomer. The twisted double bond in the eight-membered ring of trans-4-vinylcyclooctene results in substantial strain energy, making it a highly reactive species eager to undergo reactions that release this strain. In contrast, the cis isomer exists in a more stable, lower-energy conformation.
Table 1: Summary of Quantitative Reactivity Comparison
| Reaction Type | Isomer | Relative Reaction Rate | Typical Yields | Key Influencing Factor |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-4-Vinylcyclooctene | High | Quantitative | High ring strain |
| cis-4-Vinylcyclooctene | Low | Low to Moderate | Low ring strain | |
| Ring-Opening Metathesis Polymerization (ROMP) | trans-4-Vinylcyclooctene | High | High | High ring strain |
| cis-4-Vinylcyclooctene | Moderate | Moderate to High | Catalyst dependent | |
| Electrophilic Addition | trans-4-Vinylcyclooctene | High | High | Relief of ring strain |
| cis-4-Vinylcyclooctene | Moderate | High | Standard alkene reactivity |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The most striking difference in reactivity is observed in IEDDA reactions, a cornerstone of bioorthogonal chemistry. Trans-cyclooctene derivatives are renowned for their exceptionally fast reaction rates with tetrazines. This high reactivity is a direct consequence of the high-energy, strained double bond. Computational and experimental studies have shown that trans-cyclooctene can be up to seven times more reactive than cis-cyclooctene in these cycloadditions.[1] This disparity allows for highly selective and rapid bio-conjugations using trans-4-vinylcyclooctene.
Experimental Protocol: General Procedure for IEDDA Reaction
-
Reactant Preparation: Dissolve the 4-vinylcyclooctene isomer (1.0 eq) and the tetrazine derivative (1.1 eq) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) to a final concentration of 1-10 mM.
-
Reaction Execution: The reaction is typically performed at room temperature. The progress can be monitored by the disappearance of the characteristic color of the tetrazine using UV-Vis spectroscopy or by LC-MS analysis of the product formation.
-
Product Isolation: For analytical purposes, the reaction mixture can be directly analyzed. For preparative scale, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Ring-Opening Metathesis Polymerization (ROMP)
The high ring strain of trans-4-vinylcyclooctene also makes it a more reactive monomer in ROMP. While cis-cyclooctene can be polymerized via ROMP using various ruthenium-based catalysts, the polymerization of trans-isomers is often more facile and can proceed even with less active catalysts. The choice of catalyst can influence the stereochemistry of the resulting polymer (i.e., the cis/trans content of the double bonds in the polymer backbone). For instance, certain ruthenium catalysts can promote cis-selective ROMP of cis-cyclooctene. The higher reactivity of the trans isomer is analogous to the behavior observed in other strained cycloalkenes, where the relief of ring strain provides a strong thermodynamic driving force for polymerization.
Experimental Protocol: General Procedure for ROMP
-
Monomer and Catalyst Preparation: In a glovebox, dissolve the 4-vinylcyclooctene isomer in a dry, degassed solvent (e.g., dichloromethane, toluene). Prepare a stock solution of a suitable ruthenium catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent.
-
Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. The reaction progress can be monitored by GPC.
-
Termination and Precipitation: After the desired time, quench the reaction by adding an excess of ethyl vinyl ether. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Conclusion
The geometric isomerism of 4-vinylcyclooctene profoundly impacts its reactivity, with the trans isomer consistently demonstrating higher reaction rates, particularly in strain-releasing transformations such as IEDDA and ROMP. This enhanced reactivity is a direct consequence of its significant ring strain. For applications requiring rapid and highly efficient reactions, such as in bioorthogonal labeling and the synthesis of polymers from highly reactive monomers, trans-4-vinylcyclooctene is the superior choice. Conversely, the greater stability of cis-4-vinylcyclooctene makes it a more suitable starting material for transformations where high reactivity is not a prerequisite and controlled reaction conditions are desired. Understanding these fundamental differences is crucial for the strategic design of synthetic pathways in materials science and drug development.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Ethenylcyclooctene (4-Vinylcyclohexene)
Immediate Safety and Logistical Information for Laboratory Professionals
The proper disposal of 4-Ethenylcyclooctene, commonly known as 4-Vinylcyclohexene (CAS No. 100-40-3), is critical due to its hazardous properties. This substance is a highly flammable liquid and vapor, a suspected carcinogen, and is toxic to aquatic life with long-lasting effects.[1][2] Under no circumstances should this chemical be disposed of via sanitary sewer systems or mixed with household garbage.[3][4] Disposal must be conducted in strict accordance with local, regional, and national environmental regulations through an approved and licensed waste disposal company.[1]
Key Hazard and Disposal Data
The following table summarizes the essential quantitative data and classifications that inform the disposal procedures for 4-Vinylcyclohexene.
| Parameter | Value / Classification | Significance for Disposal |
| GHS Classification | Flammable Liquid, Category 2[4] | Indicates a high risk of ignition. Waste must be stored away from heat and ignition sources. |
| Carcinogenicity, Category 2[4] | A suspected human carcinogen, requiring waste to be handled as toxic. | |
| Aspiration Hazard, Category 1[4] | May be fatal if swallowed and enters the airways, influencing spill and emergency procedures. | |
| Skin Irritation, Category 2[4] | Requires use of personal protective equipment (PPE) during handling and disposal. | |
| Reproductive Toxicity, Category 2[4] | Suspected of damaging fertility or the unborn child. | |
| Aquatic Hazard (Acute & Chronic) | Toxic to aquatic life, mandating containment and preventing release into the environment.[2] | |
| UN Number | UN1993[4] | Used for proper shipping and transportation of the hazardous waste. |
| Transport Hazard Class | Class 3 (Flammable Liquids)[4] | Dictates packaging and labeling requirements for transport. |
| Flash Point | 16 °C (60.8 °F)[4] | The low flash point confirms its high flammability. |
| Incompatible Materials | Strong oxidants, strong acids/alkalis, strong reducing agents, alcohols, amines.[2][5][6] | Waste must be segregated from these materials to prevent violent reactions or fire. |
| Protective Action Criteria | PAC-1: 0.3 ppm[4] | This low value highlights the acute inhalation hazard, requiring handling in well-ventilated areas. |
Experimental Protocols for Disposal
Standard laboratory practice does not include experimental protocols for the chemical neutralization or degradation of 4-Vinylcyclohexene for disposal purposes. The substance's hazardous nature, including its flammability and potential to form explosive peroxides, makes such procedures inherently dangerous without specialized equipment and expertise.[2]
The mandated and safest protocol is the collection and segregation of the chemical waste for pickup by a licensed environmental services contractor.
Step-by-Step Operational Disposal Plan
1. Waste Identification and Segregation:
-
Clearly identify all waste containing 4-Vinylcyclohexene. This includes pure unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, empty containers).
-
Segregate the waste stream. Do not mix 4-Vinylcyclohexene waste with incompatible materials, particularly strong oxidizing agents, acids, or bases.[2][6]
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for the liquid waste. Ensure the container is in good condition and will not leak.
-
Label the container clearly as "Hazardous Waste: 4-Vinylcyclohexene". The label must also include the words "Flammable Liquid" and "Carcinogen".
-
Empty containers that held the chemical retain hazardous residue and vapors and must be treated as hazardous waste.[7] Do not reuse the containers.
3. Safe Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1]
-
The storage area must be away from heat, sparks, open flames, and any other sources of ignition.[2]
-
Ensure the storage location is secured and access is limited to authorized personnel.[1]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the waste contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.
-
Never attempt to dispose of this chemical through incineration or other methods unless you are a licensed and equipped waste treatment facility.
5. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and remove all ignition sources.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing. For significant spills, a respirator may be necessary.[2]
-
Contain the spill and absorb the liquid using an inert, non-combustible material such as sand, diatomite, or universal binders.[4] Do not use combustible materials like sawdust.
-
Collect the contaminated absorbent material into a sealable container for disposal as hazardous waste.[4]
-
Prevent the spill from entering drains, sewers, or waterways.[4]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of 4-Vinylcyclohexene.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
